molecular formula C17H12N2O2 B2577061 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one CAS No. 59565-27-4

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2577061
CAS No.: 59565-27-4
M. Wt: 276.295
InChI Key: JDXINSHDZIWQKE-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a benzodiazole ring fused to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one typically involves the condensation of 5-methyl-1H-1,3-benzodiazole with a suitable chromenone precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline
  • (5-methyl-1H-1,3-benzodiazol-2-yl)methanol

Uniqueness

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is unique due to its combined benzodiazole and chromenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-10-6-7-13-14(8-10)19-16(18-13)12-9-11-4-2-3-5-15(11)21-17(12)20/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXINSHDZIWQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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